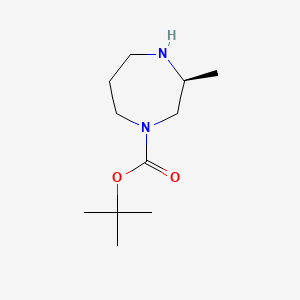

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTFCUXOVITPHU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

CAS Number: 194032-32-1

This technical guide provides a comprehensive overview of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate in the synthesis of pharmaceutically active compounds, most notably the Rho-kinase (ROCK) inhibitor, Ripasudil (K-115). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 194032-32-1 |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][2] |

| Molecular Weight | 214.30 g/mol [2] |

| Appearance | Solid[1] |

| Boiling Point | 288.3 ± 23.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| InChI Key | GDTFCUXOVITPHU-VIFPVBQESA-N[1] |

| Purity | >98% is commercially available[3] |

Synthesis and Experimental Protocols

A practical and established method for the synthesis of this compound involves the intramolecular Fukuyama-Mitsunobu cyclization.[4][5] This approach utilizes a commercially available chiral starting material, (S)-2-aminopropan-1-ol, to construct the chiral 1,4-diazepane ring system.[4][5]

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process that creates the core diazepane structure with the required stereochemistry.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol for a Related Synthesis Step

While a detailed, step-by-step protocol for the entire synthesis is proprietary and found within patent literature, the following protocol describes the use of this compound in the subsequent step to synthesize a precursor to the Rho-kinase inhibitor K-115. This provides insight into the handling and reactivity of the title compound.

Reaction: Coupling of this compound with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.[6]

-

Materials:

-

This compound (2.76 kg, 12.9 mol)

-

Triethylamine (2.97 kg, 29.3 mol)

-

Acetonitrile (45.2 kg)

-

4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (3.30 kg, 11.7 mol)

-

Ice bath

-

Argon atmosphere

-

-

Procedure:

-

A solution of this compound and triethylamine in acetonitrile is prepared.

-

The solution is cooled using an ice bath under an argon atmosphere.

-

4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride is added to the cooled solution.

-

The reaction vessel is washed with additional acetonitrile (6.45 kg).

-

The resulting mixture is stirred for two hours while maintaining the ice cooling.[6]

-

Role in Drug Development

This compound serves as a crucial building block in the synthesis of the Rho-kinase (ROCK) inhibitor Ripasudil (formerly K-115).[4][5] ROCK inhibitors are a class of drugs that target the Rho-associated protein kinase, which plays a significant role in various cellular functions, including cytoskeletal rearrangement and cell movement.

Synthesis of Ripasudil (K-115)

The synthesis of Ripasudil involves the coupling of the deprotected form of this compound with a sulfonylated isoquinoline moiety. The tert-butoxycarbonyl (Boc) group on the diazepane is a protecting group that is removed to allow for the subsequent reaction.

Caption: Logical relationship in the synthesis of Ripasudil (K-115).

The Rho/ROCK Signaling Pathway

Ripasudil, the final product derived from the title compound, exerts its therapeutic effect by inhibiting the Rho/ROCK signaling pathway. This pathway is a key regulator of cellular processes and its dysregulation is implicated in various diseases. In the context of glaucoma, for which Ripasudil is used, the inhibition of ROCK leads to a decrease in intraocular pressure.

The signaling cascade begins with the activation of the small GTPase, Rho. Activated Rho then binds to and activates Rho-kinase (ROCK). ROCK, a serine/threonine protein kinase, subsequently phosphorylates various downstream effectors, leading to cellular responses such as cytoskeletal rearrangement.[7] Ripasudil acts as a direct inhibitor of ROCK, thereby preventing these downstream events.

Caption: Simplified Rho/ROCK signaling pathway and the inhibitory action of Ripasudil.

Conclusion

This compound is a valuable chiral intermediate with a confirmed role in the synthesis of the Rho-kinase inhibitor Ripasudil. Its stereospecific synthesis is crucial for the efficacy of the final drug product. This guide has provided an overview of its properties, synthesis, and its pivotal role in the development of novel therapeutics, offering a foundational resource for researchers in the field.

References

- 1. This compound [cymitquimica.com]

- 2. This compound | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate in the development of the Rho-kinase (ROCK) inhibitor, K-115 (Ripasudil). This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the context of drug development, with a focus on the Rho-kinase signaling pathway.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 214.30 g/mol [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][2] |

| Appearance | Solid[2] |

| CAS Number | 194032-32-1[1] |

Synthesis of this compound

A practical and established method for the synthesis of this compound involves an intramolecular Fukuyama-Mitsunobu cyclization. The synthesis starts from the commercially available (S)-2-aminopropan-1-ol. Below is a detailed experimental protocol based on reported synthetic routes.

Experimental Protocol

Starting Material: (S)-(+)-2-amino-1-propanol

Overall Yield: Approximately 45.2%

Optical Purity: 99.9% ee

Step 1: Nosylation of (S)-2-aminopropan-1-ol

-

Dissolve (S)-2-aminopropan-1-ol in a suitable solvent such as acetonitrile.

-

Add a base, for example, triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the same solvent.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the nosylated intermediate.

Step 2: N-Alkylation with a Boc-protected amino alcohol

-

Dissolve the nosylated intermediate in a suitable solvent like acetonitrile.

-

Add a base such as potassium carbonate.

-

Add the Boc-protected amino alcohol.

-

Stir the mixture at room temperature until the starting material is consumed.

-

Filter off the inorganic salts and concentrate the filtrate to get the crude product.

-

Purify by column chromatography on silica gel.

Step 3: Intramolecular Fukuyama-Mitsunobu Cyclization

-

Dissolve the product from Step 2 in a suitable solvent (e.g., THF).

-

Add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Concentrate the reaction mixture and purify by column chromatography to yield the protected diazepane.

Step 4: Deprotection of the Nosyl Group

-

Dissolve the protected diazepane in acetonitrile.

-

Add potassium carbonate and thiophenol.

-

Stir the mixture at room temperature for several hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield this compound as a yellow oil.

Step 5: Final Product Characterization

-

The chemical purity of the final product can be determined by gas chromatography, with an expected purity of approximately 97.5%.

-

The optical purity can be measured after converting the product into a nosyl derivative, with an expected enantiomeric excess of 99.9%ee.

Application in Drug Development: Intermediate for the Rho-Kinase Inhibitor K-115

This compound is a pivotal intermediate in the synthesis of K-115 (Ripasudil), a potent and selective Rho-kinase (ROCK) inhibitor.[3][4] K-115 is utilized in the treatment of glaucoma and ocular hypertension.[5][6] The synthesis of K-115 involves the reaction of this compound with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride in the presence of a base like triethylamine in a solvent such as acetonitrile.[7] This is followed by the deprotection of the Boc group.

The Rho-Kinase (ROCK) Signaling Pathway

The therapeutic effect of K-115 is derived from its inhibition of the Rho-kinase signaling pathway. This pathway is a critical regulator of various cellular processes, including smooth muscle contraction, cell migration, and actin cytoskeleton organization.[8]

Signaling Pathway Diagram

Caption: The Rho/Rho-Kinase signaling pathway leading to smooth muscle contraction and its inhibition by K-115.

In this pathway, extracellular agonists bind to G-protein coupled receptors, leading to the activation of RhoA. Active RhoA-GTP then activates Rho-kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP). This inhibition of MLCP leads to an increase in the phosphorylation of the myosin light chain, resulting in smooth muscle contraction. K-115, as a ROCK inhibitor, blocks this cascade, leading to smooth muscle relaxation. In the context of glaucoma, this relaxation of the trabecular meshwork increases the outflow of aqueous humor, thereby reducing intraocular pressure.[5]

Conclusion

This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. Its efficient synthesis is crucial for the production of advanced drug candidates like the Rho-kinase inhibitor K-115. A thorough understanding of its properties, synthesis, and the biological pathways it influences is essential for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 8. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological relevance of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. This chiral molecule is a key intermediate in the synthesis of the Rho-kinase (ROCK) inhibitor, Ripasudil (K-115), a therapeutic agent for glaucoma.

Core Compound Structure and Properties

This compound is a heterocyclic organic compound. Its structure features a seven-membered diazepane ring with a methyl group at the stereogenic center, conferring its (S)-chirality. A tert-butoxycarbonyl (Boc) protecting group is attached to one of the nitrogen atoms of the diazepane ring.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | [PubChem][1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [PubChem][1] |

| Molecular Weight | 214.31 g/mol | [Anax Laboratories][2] |

| CAS Number | 194032-32-1 | [CymitQuimica][3] |

| InChI Key | GDTFCUXOVITPHU-VIFPVBQESA-N | [PubChem][1] |

| Canonical SMILES | CC1CN(CCCN1)C(=O)OC(C)(C)C | [Anax Laboratories][2] |

Physical Properties

| Property | Value | Source |

| Appearance | Solid | [CymitQuimica][3] |

| Purity | >98% | [Anax Laboratories][2] |

Experimental Protocols

A practical and scalable synthesis for this compound has been developed due to its importance as a pharmaceutical intermediate.[4] The following is a representative multi-step synthesis protocol derived from publicly available information.

Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

This synthesis is a precursor step to obtaining the target molecule.

-

Step 1: Synthesis of (S)-N-(1-(3-hydroxypropylamino)-propan-2-yl)-2-nitrobenzenesulfonamide:

-

To a solution of 3-Aminopropanol (5.00 kg, 66.6 mol) in acetonitrile (35 L), (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide (7.00 kg, 20.7 mol) is added at an internal temperature of 10°C to 20°C.

-

The reaction mixture is stirred for 16 hours.

-

After confirming the disappearance of the starting materials by TLC, the mixture is concentrated under reduced pressure.

-

Water is added to the residue, and the resulting solution is acidified with 6 N hydrochloric acid to pH 4.

-

Insoluble materials are filtered off.

-

-

Step 2: Boc Protection:

-

The resulting product from Step 1 is protected with a tert-butoxycarbonyl (Boc) group. While the specific patent does not detail this step for the target molecule's precursor, a general procedure involves reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent.

-

Note: A detailed, step-by-step protocol for the synthesis of the final target molecule, this compound, is often proprietary. However, a known method involves the intramolecular Fukuyama-Mitsunobu cyclization of a corresponding N-nosyl diamino alcohol.[4]

Biological Significance and Signaling Pathway

This compound is a crucial building block for the synthesis of Ripasudil (K-115), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[4] ROCK is a downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a significant role in regulating cell shape, adhesion, and motility through its effects on the actin cytoskeleton.

In the context of glaucoma, the RhoA/ROCK pathway is implicated in the regulation of aqueous humor outflow through the trabecular meshwork.[5][6] Inhibition of ROCK leads to the relaxation of the trabecular meshwork, increasing aqueous humor outflow and thereby reducing intraocular pressure.

Below is a diagram illustrating the RhoA/ROCK signaling pathway and the inhibitory action of Ripasudil (K-115).

References

- 1. This compound | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. This compound [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a chiral building block of interest in medicinal chemistry. The information presented herein is compiled from various chemical data sources and is intended to support research and development activities.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are computationally predicted, they provide valuable estimations for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[1] |

| Molecular Weight | 214.30 g/mol | PubChem[1] |

| Appearance | Solid | CymitQuimica[2] |

| Boiling Point | 288.3 °C at 760 mmHg (Predicted) | ChemNet |

| Density | 0.980 g/cm³ (Predicted) | ChemBK |

| Flash Point | 128.2 °C (Predicted) | ChemNet |

| Refractive Index | 1.456 (Predicted) | ChemNet |

| Vapor Pressure | 0.00235 mmHg at 25°C (Predicted) | ChemNet |

| CAS Number | 194032-32-1 | PubChem[1] |

Experimental Protocols for Physical Property Determination

Accurate characterization of physical properties is crucial for the successful application of any chemical compound in research and development. Below are detailed, generalized experimental protocols for determining key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

-

Observation: A second, more precise measurement is then carried out with a slower heating rate (1-2 °C per minute) near the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small-scale distillation apparatus (including a round-bottom flask, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Apparatus Assembly: A small amount of the liquid sample (a few milliliters) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase. The boiling point is the temperature at which the thermometer reading stabilizes while the liquid is actively boiling and condensing.

-

Data Recording: The stable temperature reading is recorded as the boiling point. The atmospheric pressure should also be noted, as boiling point is pressure-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Small test tubes or vials

-

Spatula or dropper

-

Vortex mixer or stirring rod

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed into a test tube.

-

Solvent Addition: A known volume of the solvent (e.g., 0.1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solute has completely dissolved.

-

Incremental Solvent Addition: If the solute has not dissolved, another portion of the solvent is added, and the process is repeated.

-

Classification: The solubility can be classified qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively by determining the concentration of the saturated solution. The adage "like dissolves like" is a useful guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel or uncharacterized organic compound.

Caption: A logical workflow for the characterization of an organic compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and application of this compound in drug discovery and development.

References

chemical safety of chiral diazepane intermediates

An In-depth Technical Guide to the Chemical Safety of Chiral Diazepane Intermediates

Executive Summary

Chiral diazepane scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. As drug development pipelines increasingly feature these complex molecules, a thorough understanding of the chemical safety of their synthetic intermediates is paramount for protecting researchers and ensuring regulatory compliance. This guide provides a framework for assessing and managing the risks associated with chiral diazepane intermediates, covering toxicological evaluation, experimental safety protocols, and risk mitigation strategies. Due to the proprietary nature of compound-specific safety data, this document focuses on core principles and methodologies, using representative data and workflows applicable across this chemical class.

Hazard Identification and Physicochemical Properties

The inherent reactivity of diazepane intermediates can present significant handling challenges. The strained seven-membered ring, coupled with various functional groups required for further synthesis, can lead to instability and potential for runaway reactions.

Key considerations include:

-

Thermal Stability: Diazepane structures can be susceptible to thermal decomposition. Differential Scanning Calorimetry (DSC) is essential to determine the onset of decomposition and potential exothermic events.

-

Reactivity: The presence of reactive functional groups (e.g., unprotected amines, activating groups) can lead to incompatibilities with common laboratory reagents. A thorough reactivity assessment is crucial before scale-up.

-

Potential for Impurity Formation: Degradation or side reactions can lead to the formation of potentially toxic or mutagenic impurities.

Table 1: Representative Physicochemical and Safety Data for a Hypothetical Diazepane Intermediate

| Parameter | Method | Result | Implication |

| Thermal Stability | TGA-DSC | Onset of decomposition at 150°C (exothermic) | Avoid heating above 120°C during processing. |

| Aqueous Stability | HPLC-UV | Half-life (pH 7.4) = 48 hours | Limited stability in aqueous media. |

| Mutagenicity (Ames) | OECD 471 | Negative (with and without S9 activation) | Not expected to be a bacterial mutagen. |

| Cytotoxicity (HepG2) | MTT Assay | IC₅₀ = 85 µM | Moderate in vitro cytotoxicity. |

| Cardiotoxicity (hERG) | Patch-Clamp | IC₅₀ > 50 µM | Low potential for hERG channel inhibition. |

Toxicological Assessment Workflow

A tiered approach to toxicological assessment is recommended to efficiently identify key hazards. The workflow begins with computational and in vitro methods to screen for liabilities before proceeding to more complex assays.

Caption: A structured workflow for evaluating the toxicological risks of intermediates.

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible safety data.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a test article by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

-

Strains: Utilize Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (Aroclor 1254-induced rat liver S9 fraction).

-

Procedure (Plate Incorporation Method): a. Prepare serial dilutions of the chiral diazepane intermediate in a suitable solvent (e.g., DMSO). b. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article dilution, and 0.5 mL of S9 mix (for activated plates) or buffer (for non-activated plates). c. Vortex briefly and pour onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertants, typically a 2-fold or greater increase over the solvent control.

Protocol: In Vitro Cytotoxicity using MTT Assay

Objective: To determine the concentration of the test article that inhibits cell growth by 50% (IC₅₀), providing a measure of its general cytotoxicity.

Methodology:

-

Cell Culture: Plate a human cell line (e.g., HepG2) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Dosing: Treat cells with a range of concentrations of the diazepane intermediate for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of each well at ~570 nm using a plate reader.

-

Data Analysis: Calculate percent viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.

Potential Signaling Pathway Perturbations

While the final drug product is designed for a specific target, intermediates may exhibit off-target activity. Understanding potential adverse outcome pathways (AOPs) is crucial for a comprehensive safety assessment. For example, interactions with ion channels or metabolic enzymes could lead to unintended biological effects.

Caption: Example AOP for hepatotoxicity via metabolic enzyme inhibition.

Risk Management and Control

A logical approach to risk management ensures that hazards identified during the assessment are appropriately controlled.

Caption: A decision-making flowchart for managing chemical safety risks.

By implementing the structured assessment workflows, standardized protocols, and risk management logic outlined in this guide, organizations can ensure the safe handling of chiral diazepane intermediates, protecting their scientists and advancing their drug development programs responsibly.

Chiral 1,4-Diazepane Scaffolds: An In-depth Technical Guide

Introduction

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This seven-membered heterocyclic motif, containing two nitrogen atoms at positions 1 and 4, offers a flexible yet constrained three-dimensional structure that can effectively present substituents for interaction with biological targets. The introduction of chirality into the 1,4-diazepane scaffold further enhances its utility, allowing for stereospecific interactions with enzymes and receptors, which can lead to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of chiral 1,4-diazepane derivatives for researchers, scientists, and drug development professionals.

Synthesis of Chiral 1,4-Diazepane Scaffolds

The asymmetric synthesis of chiral 1,4-diazepanes is crucial for accessing enantiomerically pure compounds for pharmacological evaluation. Several powerful strategies have been developed to achieve this, primarily focusing on asymmetric reductive amination and intramolecular cyclization reactions.

Asymmetric Reductive Amination

Asymmetric reductive amination is a highly effective method for the enantioselective synthesis of chiral amines, including the 1,4-diazepane ring system. This approach can be achieved through both enzymatic and catalyst-based methods.

Enzymatic Intramolecular Asymmetric Reductive Amination:

Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes, offering high enantioselectivity.[1] Several enantiocomplementary IREDs can be used to produce either the (R)- or (S)-enantiomer of the desired 1,4-diazepane.[1]

Experimental Protocol: Enzymatic Synthesis of (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

This protocol is adapted from the work on biocatalytic access to 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination.[1]

1. Expression and Purification of Imine Reductase (IR25 from Micromonospora echinaurantiaca):

- The gene encoding the IRED is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

- The cells are cultured in LB medium containing an appropriate antibiotic at 37 °C until the OD600 reaches 0.6–0.8.

- Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is further incubated at a lower temperature (e.g., 18 °C) for 16–20 hours.

- Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.

- The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose).

2. Asymmetric Reductive Amination Reaction:

- To a reaction vessel, add the aminoketone substrate (1-(2-((2-chloro-4-nitrophenyl)amino)ethyl)-1-methyl-1,3-dihydro-2H-imidazol-2-one) to a final concentration of 10 mM in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

- Add the purified IRED (IR25) to a final concentration of 2 µM.

- Add a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), and NADP+ to a final concentration of 1 mM.

- The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.

3. Work-up and Purification:

- The reaction is quenched by the addition of a water-immiscible organic solvent (e.g., ethyl acetate).

- The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.

- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically pure (S)-1,4-diazepane derivative.

4. Characterization:

- The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

- The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are another cornerstone in the synthesis of chiral 1,4-diazepanes. The Fukuyama-Mitsunobu reaction is a notable example.

Intramolecular Fukuyama-Mitsunobu Cyclization:

This reaction involves the dehydrative cyclization of a nosyl-protected diamino alcohol to form the chiral 1,4-diazepane ring. This method has been successfully applied to the multi-kilogram production of a key intermediate for the Rho-kinase inhibitor K-115. The synthesis starts from a commercially available chiral amino alcohol, ensuring the stereochemical integrity of the final product.

Biological Activities and Applications

Chiral 1,4-diazepane scaffolds are found in a wide array of pharmacologically active molecules, demonstrating their versatility in drug design.

Anticancer Activity

Numerous 1,4-diazepane derivatives have been synthesized and evaluated for their anticancer properties.[2][3][4] These compounds have shown promising activity against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 7c | HepG-2 (Liver) | 4.4 µg/mL | [2][3] |

| MCF-7 (Breast) | 8.2 µg/mL | [2][3] | |

| HCT-116 (Colon) | 9.1 µg/mL | [2][3] | |

| 7e | HepG-2 (Liver) | 5.3 µg/mL | [2][3] |

| MCF-7 (Breast) | 7.6 µg/mL | [2][3] | |

| HCT-116 (Colon) | 8.8 µg/mL | [2][3] | |

| 7f | HepG-2 (Liver) | 6.1 µg/mL | [2][3] |

| MCF-7 (Breast) | 13 µg/mL | [2][3] | |

| HCT-116 (Colon) | 11 µg/mL | [2][3] | |

| 30k (CDK9 inhibitor) | HCT-116 (Colon) | 0.36 µM | [5][6] |

| 30m (CDK9 inhibitor) | HCT-116 (Colon) | 0.86 µM | [5][6] |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[7]oxazolo-[4,5-d]-pyrimidine | NCI-60 Panel | GI50: 0.9-1.9 µM | |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[7]oxazolo[4,5-d]pyrimidine | NCI-60 Panel | GI50: 0.9-1.9 µM |

Factor Xa Inhibition

Factor Xa (fXa) is a critical enzyme in the coagulation cascade, making it a key target for the development of novel antithrombotic agents. A series of 1,4-diazepane derivatives have been designed to interact with the S4 aryl-binding domain of the fXa active site, leading to potent inhibitory activity.[8]

| Compound | fXa Inhibitory Activity (IC50) | Reference |

| 13 (YM-96765) | 6.8 nM | [8] |

Amyloid Beta (Aβ) Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Small molecules containing the 1,4-diazepane scaffold have been investigated as inhibitors of Aβ aggregation.[9] A library of 38 such derivatives was synthesized and evaluated, with some compounds showing moderate to good inhibition of Aβ42 aggregation (32–52%) and enhanced inhibition towards Aβ40 (53–77%).[9] Symmetrical (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have also been explored, with some exhibiting concentration-dependent inhibition of Aβ42 aggregation.[10]

Sigma Receptor Modulation

Sigma receptors (σR) are involved in various neurological processes, and their ligands have potential as antipsychotics and neuroprotective agents. Diazepane-containing derivatives have been synthesized and shown to have high affinity for σR subtypes.[11][12][13]

| Compound | σ1R Affinity (Ki) | σ2R Affinity (Ki) | Reference |

| 2c (benzofuran derivative) | 8.0 nM | 118 nM | [11][12] |

| 3c (2,4-dimethyl substituted) | 8.0 nM | 28 nM | [11][12] |

| 2d (quinoline derivative) | 19 nM | 114 nM | [11][12] |

| 3d (2,4-dimethyl substituted) | 42 nM | 33 nM | [11][12] |

Key Signaling Pathways and Mechanisms of Action

GABAergic Signaling Pathway

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system.[7] 1,4-Benzodiazepines, a well-known class of drugs containing a diazepine ring, exert their anxiolytic, sedative, and anticonvulsant effects by modulating the GABA-A receptor.[14] They bind to a specific allosteric site on the receptor, increasing the affinity of GABA for its binding site.[14] This enhances the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and reduced neuronal excitability.[14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GABAA receptor - Wikipedia [en.wikipedia.org]

The Biological Significance of Substituted 1,4-Diazepines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 1,4-diazepines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Initially recognized for their profound effects on the central nervous system (CNS), the therapeutic potential of these scaffolds has expanded to include anticancer, antimicrobial, and antiviral applications. This guide provides a comprehensive overview of the biological significance of substituted 1,4-diazepines, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Central Nervous System Activity: Modulation of GABA-A Receptors

The most well-established biological role of 1,4-diazepines, particularly 1,4-benzodiazepines, is their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Substituted 1,4-diazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA.[2] The enhanced GABAergic transmission results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.[3]

Caption: GABA-A Receptor Positive Allosteric Modulation by 1,4-Diazepines.

Quantitative Analysis of Receptor Binding

The affinity of substituted 1,4-diazepines for the benzodiazepine binding site on the GABA-A receptor is a key determinant of their potency. This is typically quantified using radioligand binding assays to determine the inhibition constant (Ki).

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Diazepam | α1β2γ2 | 1.5 - 20 | [4] |

| Fludiazepam | Benzodiazepine Receptor | ~4 times higher affinity than Diazepam | [4] |

| Ro19-4603 | Diazepam-Insensitive (DI) GABA-A Receptor | 2.6 | |

| Ro19-4603 | Diazepam-Sensitive (DS) GABA-A Receptor | 2.6 | |

| Ro 11-6896 | Benzodiazepine Binding Site | High Affinity (<100 nM) | [5] |

| Ro 11-6893 | Benzodiazepine Binding Site | Low Affinity (100 nM - 1 µM) | [5] |

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

A growing body of evidence highlights the potential of substituted 1,4-diazepines as anticancer agents. Their mechanisms of action are diverse and appear to be cell-type dependent, but frequently involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

One prominent mechanism involves the generation of reactive oxygen species (ROS), such as superoxide, within the mitochondria. This oxidative stress can trigger the intrinsic apoptotic pathway. For example, the 1,4-benzodiazepine Bz-423 has been shown to induce superoxide production in B cells, leading to the release of cytochrome c from the mitochondria, activation of caspases, and subsequent apoptosis.[6][7]

Caption: 1,4-Diazepine-Induced Mitochondrial Apoptosis Pathway.

Furthermore, some 1,4-diazepine derivatives have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[8] This can be mediated by the upregulation of cell cycle inhibitors like p21.

Quantitative Anticancer Activity

The anticancer efficacy of substituted 1,4-diazepines is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

| Compound | Cell Line | IC50 / GI50 (µM) | Reference |

| 1,4-Benzodiazepine-2,5-dione (11a) | Average of 60 human tumor cell lines | 0.24 | [9] |

| Dibenzodiazepine derivative | HL-60 | 0.30 | [10] |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[6][11]oxazolo-[4,5-d]-pyrimidine | Various cancer subpanels | 0.9 - 1.9 | [12] |

| Thieno[11]diazepine derivative (7c) | HepG-2 | 4.4 | [13] |

| Thieno[11]diazepine derivative (7e) | MCF-7 | 13 | [13] |

| Thieno[11]diazepine derivative (7f) | HCT-116 | 9.8 | [13] |

| Benzodiazepine C1 | RD | 15.96 | |

| Benzodiazepine C1 | Hep2 | 39.48 | |

| Benzodiazepine C2 | RD | 74.3 | |

| Benzodiazepine C2 | Hep2 | 48.82 |

Antimicrobial and Antiviral Activities

Substituted 1,4-diazepines have also emerged as promising candidates for the development of novel antimicrobial and antiviral agents.

Antimicrobial Activity

The antimicrobial mechanism of action for 1,4-diazepines is not as well-defined as their CNS effects but is thought to involve the disruption of bacterial cellular processes. For instance, some derivatives have been shown to cause fragmentation of bacterial DNA and carbonylation of proteins.[14]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Dichlorinated 1,4-benzodiazepine 9 | S. aureus | 3.125 | [15] |

| Dichlorinated 1,4-benzodiazepine 9 | MRSA | 1.56 | [4] |

| Diazepam | S. aureus (MSSA & MRSA) | 256 | [14][16] |

| Compound M-2 | S. typhi | 363 | [11] |

| Compound M-2 | B. subtilis | 449 | [11] |

| Compound M-4 | S. typhi | 463 | [11] |

| Compound M-3 | E. coli | 460 | [11] |

| Compound M-4 | B. subtilis | 479 | [11] |

| Compound M-4 | E. coli | 550 | [11] |

| Compound M-2 | E. coli | 670 | [11] |

Antiviral Activity

Certain 1,4-benzodiazepines have demonstrated potent activity against respiratory syncytial virus (RSV).[17][18] The proposed mechanism involves the inhibition of the viral nucleoprotein (N), which is essential for viral replication and transcription.[2]

Caption: Proposed Antiviral Mechanism of 1,4-Diazepines against RSV.

Experimental Protocols

Synthesis of Substituted 1,4-Diazepines

A variety of synthetic routes to substituted 1,4-diazepines have been developed. A common approach involves the condensation of a 2-aminobenzophenone with an amino acid, followed by cyclization. The following is a general, representative procedure.

General Procedure for the Synthesis of 1,4-Benzodiazepin-2-ones: [6][7][19][20][21]

-

Step 1: Amide Formation: To a solution of a 2-aminobenzophenone derivative in a suitable solvent (e.g., dichloromethane or THF), add an N-protected amino acid (e.g., Fmoc- or Boc-protected) and a coupling agent (e.g., DCC or HATU). Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Step 2: Deprotection: Remove the N-protecting group. For Fmoc, use a solution of piperidine in DMF. For Boc, use trifluoroacetic acid (TFA).

-

Step 3: Cyclization: The deprotected amino group undergoes intramolecular cyclization with the ketone. This step can be facilitated by heating in a solvent like acetic acid or by using a catalyst.

-

Step 4: Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Example Synthesis of a Substituted 1,4-Benzodiazepine via Palladium-Catalyzed Cyclization: [19]

-

To a stirred solution of N-tosyl-disubstituted 2-aminobenzylamine and a propargylic carbonate in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh3)4) and a ligand (if necessary).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC).

-

After cooling, the reaction mixture is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Biological Evaluation Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity: [1][11][22]

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer. Centrifuge the homogenate, and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

-

Binding Assay: In a 96-well plate, add the membrane preparation, a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity: [23][24]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the substituted 1,4-diazepine to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution): [11][25]

-

Compound Preparation: Prepare serial two-fold dilutions of the substituted 1,4-diazepine in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

High-Throughput Screening for Novel 1,4-Diazepines

The discovery of novel bioactive substituted 1,4-diazepines is often facilitated by high-throughput screening (HTS) of large compound libraries.[18][26][27]

Caption: High-Throughput Screening Workflow for 1,4-Diazepine Discovery.

This concludes our in-depth technical guide on the biological significance of substituted 1,4-diazepines. The versatility of this scaffold, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, continues to drive the development of new and improved therapeutic agents for a wide range of diseases.

References

- 1. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. RXR antagonism induces G0 /G1 cell cycle arrest and ameliorates obesity by up-regulating the p53-p21(Cip1) pathway in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of diazepam against planktonic and biofilm strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]

- 18. mdpi.com [mdpi.com]

- 19. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Collection - 1,4-Benzodiazepines as Inhibitors of Respiratory Syncytial Virus - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 23. researchgate.net [researchgate.net]

- 24. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The application of high-throughput screening to novel lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds, including Rho-kinase inhibitors like K-115.[1][2] The protocols described herein are based on established and practical synthetic routes, suitable for multikilogram production.[1][2]

Synthetic Strategy Overview

The most practical and established synthetic route for this compound commences with the commercially available and chiral starting material, (S)-(+)-2-amino-1-propanol. The synthesis involves a multi-step process culminating in the formation of the chiral 1,4-diazepane ring system. A key transformation is the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol intermediate.[1][2] The final step involves the deprotection of the nosyl group to yield the target compound.

Key Features of the Synthetic Approach:

-

Stereochemical Integrity: The chirality of the final product is established from the readily available chiral pool starting material, (S)-(+)-2-amino-1-propanol.

-

Robust Cyclization: The intramolecular Fukuyama-Mitsunobu reaction provides an efficient means to construct the seven-membered diazepane ring.[1][2]

-

Scalability: The described methods have been successfully applied to multikilogram scale production.[1]

Experimental Protocols

Overall Synthesis Scheme

The overall synthetic transformation from (S)-(+)-2-amino-1-propanol to this compound is a multi-step process. A crucial late-stage intermediate is (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate. The final step of the synthesis, the deprotection of this intermediate, is detailed below.

Protocol: Deprotection of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

This protocol details the removal of the 2-nitrophenylsulfonyl (nosyl) protecting group to yield the final product.

Materials:

-

(S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

-

Acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃)

-

Thiophenol (PhSH)

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Dropping funnel

-

Apparatus for filtration under reduced pressure

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (1.00 eq) is prepared in acetonitrile.[3][4]

-

To this solution, potassium carbonate (2.00 eq) is added.[3][4]

-

The resulting mixture is cooled to an internal temperature of 20°C or below. Thiophenol (3.00 eq) is then added gradually over a period of 6 hours, ensuring the temperature is maintained.[3][4]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the insoluble materials are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ice water, and the pH is adjusted to 3 with 2N hydrochloric acid.[4]

-

The aqueous layer is washed with ethyl acetate.[4]

-

The pH of the aqueous layer is then adjusted to 9 with potassium carbonate and extracted with ethyl acetate.[4]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a yellow oil.[3][4]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

| Parameter | Value | Reference |

| Overall Yield | ||

| (from (S)-(+)-2-amino-1-propanol) | 45.2% | [3][4] |

| Deprotection Step Yield | ||

| (from nosyl-protected intermediate) | 85.7% | [3][4] |

| Purity | ||

| Chemical Purity (by GC) | 97.5% | [3][4] |

| Optical Purity (ee) | 99.9% | [3][4] |

| Physical Properties | ||

| Appearance | Yellow oil | [3] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization Data

The structure of the final product, this compound, is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H-NMR (DMSO-d6, 100 °C, δ): 0.94 (d, J = 6.3 Hz, 3H), 1.40 (s, 9H), 1.53-1.63 (m, 1H), 1.69-1.78 (m, 1H), 2.42-2.49 (m, 1H), 2.60-2.68 (m, 1H), 2.70-2.79 (m, 1H), 2.97 (ddd, J = 14.0, 4.6, 4.6 Hz, 1H), 3.17 (ddd, J = 14.0, 7.7, 5.8 Hz, 1H), 3.54 (ddd, J = 14.0, 6.3, 5.8 Hz, 1H), 3.60 (ddd, J = 14.0, 4.6 Hz, 1H).[4]

References

Application Notes and Protocols: Detailed Protocol for Fukuyama-Mitsunobu Cyclization of Chiral Diazepanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the intramolecular Fukuyama-Mitsunobu cyclization to synthesize chiral 1,4-diazepanes. This reaction is a powerful tool for the formation of seven-membered nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. The protocol details the preparation of the N-(2-nitrobenzenesulfonyl)-protected amino alcohol precursor, the cyclization reaction conditions, and the subsequent deprotection of the resulting diazepane. This method is valuable for the stereoselective synthesis of chiral diazepanes, offering a versatile route to novel drug candidates.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The synthesis of chiral, enantiomerically pure diazepanes is of significant interest for the development of new therapeutics. The Fukuyama-Mitsunobu reaction provides an efficient method for the intramolecular N-alkylation of a sulfonamide by an alcohol, leading to the formation of a cyclic amine.[1] This reaction is particularly useful for the synthesis of nitrogen-containing heterocycles.[2] The use of a 2-nitrobenzenesulfonyl (Ns) protecting group for the amine is crucial, as it is readily cleaved under mild conditions to afford the free secondary amine.[1] This application note details a protocol for the intramolecular Fukuyama-Mitsunobu cyclization of a chiral Ns-protected amino alcohol to yield a chiral 1,4-diazepane.

Signaling Pathways and Logical Relationships

The synthesis of chiral diazepanes via the Fukuyama-Mitsunobu cyclization involves a multi-step process. The following diagram illustrates the overall synthetic workflow, from the starting amino alcohol to the final deprotected chiral diazepane.

Caption: Workflow for Chiral Diazepane Synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a chiral 1,4-diazepan-2-one, a common diazepane core.

Materials

-

Chiral amino alcohol (e.g., (S)-2-amino-3-phenyl-1-propanol)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Thiophenol or other thiol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Synthesis of the Ns-Protected Amino Alcohol Precursor

-

To a solution of the chiral amino alcohol (1.0 eq) in anhydrous DCM (0.1-0.2 M) at 0 °C, add a base such as triethylamine (1.5-2.0 eq).

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1-1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ns-protected amino alcohol.

Step 2: Intramolecular Fukuyama-Mitsunobu Cyclization

-

Dissolve the Ns-protected amino alcohol (1.0 eq) and triphenylphosphine (1.5-2.0 eq) in anhydrous THF (0.01-0.05 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5-2.0 eq) dropwise to the solution. The reaction mixture may turn from colorless to a pale yellow or orange color.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the Ns-protected chiral diazepane. The triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts will also be separated during this step.

Step 3: Deprotection of the Ns-Protected Diazepane

-

To a solution of the Ns-protected diazepane (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.1 M), add a thiol (e.g., thiophenol, 2.0-3.0 eq).

-

Add a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final chiral diazepane.

Data Presentation

The following table summarizes representative quantitative data for the Fukuyama-Mitsunobu cyclization to form chiral diazepanes, based on typical literature findings. Actual yields and stereoselectivity will vary depending on the specific substrate and reaction conditions.

| Entry | Substrate | Mitsunobu Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereochemical Outcome |

| 1 | Ns-protected (S)-2-amino-4-phenyl-1-butanol | PPh₃, DIAD | THF | 0 to rt | 18 | 75 | Inversion of configuration at the alcohol center |

| 2 | Ns-protected (R)-2-amino-3-methyl-1-butanol | PPh₃, DEAD | Toluene | 0 to rt | 24 | 68 | Inversion of configuration at the alcohol center |

| 3 | Ns-protected (S)-2-amino-1-propanol derivative | PPh₃, DIAD | THF | rt | 12 | 82 | Inversion of configuration at the alcohol center |

Conclusion

The intramolecular Fukuyama-Mitsunobu cyclization is a robust and reliable method for the synthesis of chiral 1,4-diazepanes. The protocol outlined in this document provides a clear and detailed procedure for researchers in drug discovery and organic synthesis. The reaction typically proceeds with good to excellent yields and with predictable stereochemistry, making it a valuable tool for the construction of complex and biologically relevant molecules. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

- 1. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Large-Scale Synthesis of a Key Intermediate of the Rho-Kinase Inhibitor K-115 (Ripasudil)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of a key intermediate of the Rho-kinase (ROCK) inhibitor K-115, also known as Ripasudil. K-115 is a therapeutic agent used in the treatment of glaucoma and ocular hypertension.[1][2] The provided protocol is adapted from established and patented synthetic routes, ensuring relevance and applicability for process chemists and researchers in the pharmaceutical industry.

Introduction to K-115 and the Rho-Kinase Signaling Pathway

Ripasudil (K-115) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including smooth muscle contraction, cell adhesion, motility, and gene expression.[4] In the context of glaucoma, inhibition of ROCK in the trabecular meshwork of the eye is believed to increase aqueous humor outflow, thereby reducing intraocular pressure.[2]

The core mechanism involves the activation of the small GTPase RhoA, which in its active GTP-bound state, stimulates ROCK.[5][6] Activated ROCK, in turn, phosphorylates downstream targets, leading to the inhibition of myosin light chain phosphatase (MLCP).[4][6] This results in an increase in phosphorylated myosin light chain and subsequent smooth muscle contraction. By inhibiting ROCK, K-115 disrupts this cascade, leading to relaxation of the trabecular meshwork and enhanced aqueous outflow.

Rho-Kinase Signaling Pathway

Large-Scale Synthesis of a Key K-115 Intermediate

The following protocol details the synthesis of (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane, a crucial intermediate in the production of Ripasudil hydrochloride. The synthesis involves the reaction of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride with (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate, followed by deprotection.

Experimental Workflow

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Ripasudil Hydrochloride from its key intermediates.

| Parameter | Value | Unit |

| Starting Materials | ||

| 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 37.12 | g |

| (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate | 28.00 | g |

| Reagents & Solvents | ||

| Tetrahydrofuran (for starting materials) | 180 (80 + 100) | mL |

| Triethylamine | 39.77 | g |

| Ethyl Acetate | 150 | mL |

| 1 mol/L Hydrochloric Acid | As required | |

| Dichloromethane | 240 (120 x 2) | mL |

| 1 mol/L Sodium Hydroxide Solution | As required | |

| Methanol | 150 | mL |

| 12 mol/L Concentrated Hydrochloric Acid | As required | |

| Reaction Conditions | ||

| Reaction Temperature | 0 | °C |

| Reaction Time | 2 | hours |

| Product Yield & Purity | ||

| Ripasudil Hydrochloride Yield | 45.72 | g |

| Yield Percentage | 97 | % |

| HPLC Purity | 99.99 | % |

| Enantiomeric Excess (ee) | 99.99 | % |

Experimental Protocol

Synthesis of Ripasudil Hydrochloride

This protocol is adapted from patent CN111909088A.[7]

Materials:

-

4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride

-

(S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate

-

Tetrahydrofuran (THF)

-

Triethylamine

-

Ethyl acetate

-

1 mol/L Hydrochloric acid

-

Dichloromethane

-

1 mol/L Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Methanol

-

12 mol/L Concentrated hydrochloric acid

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate (28.00 g, 131 mmol) and triethylamine (39.77 g, 393 mmol) in tetrahydrofuran (100 mL). Cool the solution to 0°C with an ice bath.

-

Addition of Reactant: In a separate flask, dissolve 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12 g, 131 mmol) in tetrahydrofuran (80 mL). Add this solution dropwise to the cooled reaction mixture from step 1.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours.

-

Work-up and Extraction:

-

Remove the solvent by evaporation under reduced pressure.

-

To the residue, add ethyl acetate (150 mL).

-

Adjust the pH of the mixture to 4.5 using 1 mol/L dilute hydrochloric acid.

-

Stir thoroughly and then separate the layers. Discard the organic phase.

-

Extract the aqueous phase twice with dichloromethane (120 mL each).

-

Adjust the pH of the aqueous phase to 11.5 with 1 mol/L dilute sodium hydroxide solution.

-

Extract the aqueous phase with dichloromethane (150 mL).

-

Wash the organic phase with water and then with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure to obtain (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane as an oil.

-

-

Crystallization and Purification:

-

Add methanol (150 mL) to the obtained oil and heat to dissolve.

-

Adjust the pH to 5-6 with 12 mol/L concentrated hydrochloric acid solution.

-

Stir the solution at room temperature to induce crystallization.

-

Collect the crystals by suction filtration.

-

Dry the collected solid to obtain Ripasudil Hydrochloride (45.72 g, 97% yield).

-

Quality Control:

-

The purity of the final product was determined to be 99.99% by HPLC analysis.

-

The enantiomeric excess (ee) was determined to be 99.99%.

These detailed application notes and protocols are intended to facilitate the large-scale synthesis of this important Rho-kinase inhibitor intermediate for research and development purposes. Adherence to standard laboratory safety procedures is mandatory when carrying out these protocols.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-pyridyl)-4-(1-aminoethyl)-benzamide | C14H15N3O | CID 10401300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]

Application of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate in Drug Discovery: A Detailed Guide for Researchers

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate , a chiral cyclic diamine derivative, has emerged as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its constrained yet flexible seven-membered ring system provides a unique scaffold for the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate in drug discovery, with a focus on its application in the synthesis of Rho-kinase inhibitors, farnesyltransferase inhibitors, and histamine H3 receptor antagonists.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors: The Case of Ripasudil (K-115)

This compound is a key intermediate in the practical synthesis of Ripasudil (K-115) , a potent Rho-kinase inhibitor approved for the treatment of glaucoma and ocular hypertension.[1] Ripasudil lowers intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork.[2][3]

Quantitative Data: Biological Activity of Ripasudil

| Compound | Target | IC50 (nM) | Therapeutic Indication |

| Ripasudil (K-115) | ROCK1 | 51 | Glaucoma, Ocular Hypertension |

| Ripasudil (K-115) | ROCK2 | 19 | Glaucoma, Ocular Hypertension |

Experimental Protocol: Synthesis of Ripasudil Hydrochloride from this compound

This protocol outlines the final coupling and deprotection steps to yield Ripasudil.

Step 1: Coupling Reaction

-

Dissolve this compound (28.00 g, 131 mmol) and triethylamine (39.77 g, 393 mmol) in tetrahydrofuran (100 ml) at 0°C.

-

To this solution, add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12 g, 131 mmol) in tetrahydrofuran (80 ml) dropwise.

-

Stir the reaction mixture at 0°C for two hours.

-

Evaporate the solvent under reduced pressure.

-

Add ethyl acetate (150 ml) to the residue and adjust the pH to 4.5 with 1 mol/L dilute hydrochloric acid.

-

After thorough stirring, separate the layers and discard the organic phase.

Step 2: Work-up and Boc-Deprotection

-

Extract the aqueous phase twice with dichloromethane (120 ml x 2).

-

Adjust the pH of the aqueous phase to 11.5 with 1 mol/L dilute sodium hydroxide solution.

-

Extract the aqueous phase with dichloromethane (150 ml).

-

Wash the organic phase with water and saturated brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane as an oil. This step effectively removes the Boc protecting group.

Step 3: Salt Formation

-

Dissolve the obtained oil in methanol (150 ml) with heating.

-

Adjust the pH to 5-6 with 12 mol/L concentrated hydrochloric acid solution.

-

Stir the solution at room temperature to induce crystallization.

-

Filter the precipitate by suction and dry to obtain Ripasudil Hydrochloride (45.72 g, 97% yield).[4]

Signaling Pathway: Rho-Kinase Inhibition in Glaucoma

Caption: Rho-kinase signaling pathway in trabecular meshwork cells and the inhibitory action of Ripasudil.

Application in the Synthesis of Farnesyltransferase Inhibitors

The 1,4-diazepane scaffold, accessible from this compound, is a key feature in a class of potent farnesyltransferase inhibitors.[5] These compounds have shown promise as anticancer agents by inhibiting the post-translational modification of Ras proteins, which are crucial for cell growth signaling.[6][7]

Quantitative Data: Activity of 1,4-Diazepane-Based Farnesyltransferase Inhibitors

| Scaffold | Potency Range | Target | Therapeutic Area |

| 1,4-Diazepane | Low Nanomolar | Farnesyltransferase | Cancer |